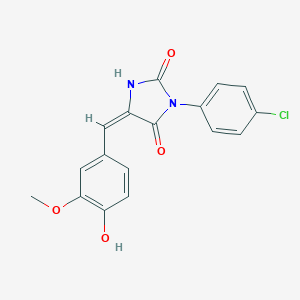![molecular formula C17H14N2O2S B305774 (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305774.png)
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as BMMD, is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. BMMD has been found to exhibit various biochemical and physiological effects, making it a promising compound for future research.
作用机制
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exerts its effects through various mechanisms, including the inhibition of various enzymes and signaling pathways. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of glucose and lipid metabolism. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, improvement of insulin sensitivity, reduction of blood glucose levels, reduction of inflammation and oxidative stress, and modulation of gene expression.
实验室实验的优点和局限性
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has several advantages for use in lab experiments, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential use in treating various diseases. However, one limitation of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including:
1. Further studies on the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, including its effects on gene expression and signaling pathways.
2. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in combination with other anticancer, antidiabetic, or anti-inflammatory agents.
3. Studies on the pharmacokinetics and pharmacodynamics of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in vivo, including its distribution, metabolism, and excretion.
4. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in animal models of cancer, diabetes, and inflammation.
5. Studies on the potential use of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in clinical trials for the treatment of cancer, diabetes, and inflammation.
In conclusion, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been synthesized and studied for its potential use in various scientific research applications. (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione exhibits various biochemical and physiological effects, making it a promising compound for future research. Further studies are needed to fully understand the mechanism of action of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione and its potential use in treating various diseases.
合成方法
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of benzylamine with 2-bromoacetyl pyridine to form the intermediate compound, which is then reacted with thiosemicarbazide to form (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized for high yield and purity of (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione.
科学研究应用
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential use in treating various diseases, including cancer, diabetes, and inflammation. In cancer research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In diabetes research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes. In inflammation research, (5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been found to reduce inflammation and oxidative stress, making it a potential anti-inflammatory agent.
属性
产品名称 |
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H14N2O2S |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(5E)-3-benzyl-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H14N2O2S/c1-12-6-5-9-14(18-12)10-15-16(20)19(17(21)22-15)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3/b15-10+ |
InChI 键 |
HDCJGWBYBBLTDR-XNTDXEJSSA-N |
手性 SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
规范 SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)
![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)

![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B305714.png)